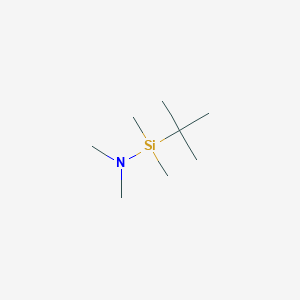
N-(Tert-butyldimethylsilyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Tert-butyldimethylsilyl)dimethylamine is an organic compound with the empirical formula C8H21NSi. It is also known as N,N-Dimethyl-tert-butyldimethylsilylamine. This compound is a silylating agent, which means it is used to introduce silyl groups into other molecules. Silyl groups are important in organic synthesis because they can protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Tert-butyldimethylsilyl)dimethylamine can be synthesized through the reaction of tert-butyldimethylsilyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyldimethylsilyl)dimethylamine undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with alcohols to form silyl ethers, which are useful in protecting hydroxyl groups during synthesis.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Conditions: Reactions typically occur under anhydrous conditions to prevent hydrolysis of the silyl group.
Major Products
The major products formed from reactions involving this compound are silyl ethers and other silylated derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
N-(Tert-butyldimethylsilyl)dimethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Tert-butyldimethylsilyl)dimethylamine involves the transfer of the silyl group to a target molecule. This process typically occurs through a nucleophilic substitution reaction, where the silyl group replaces a hydrogen atom or another functional group on the target molecule . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Another silylating agent used for similar purposes but with different reactivity and selectivity.
Hexamethyldisilazane: Used for silylation of hydroxyl groups, often in the presence of a catalyst.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Used in GC-MS analysis for derivatization of various compounds.
Uniqueness
N-(Tert-butyldimethylsilyl)dimethylamine is unique due to its specific steric and electronic properties, which make it particularly effective for protecting functional groups in complex organic synthesis . Its stability and reactivity profile differ from other silylating agents, providing distinct advantages in certain applications .
Properties
CAS No. |
66365-05-7 |
|---|---|
Molecular Formula |
C8H21NSi |
Molecular Weight |
159.34 g/mol |
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H21NSi/c1-8(2,3)10(6,7)9(4)5/h1-7H3 |
InChI Key |
AXRMDDYNVPVLLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
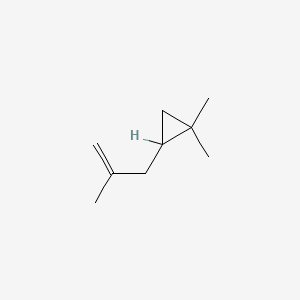
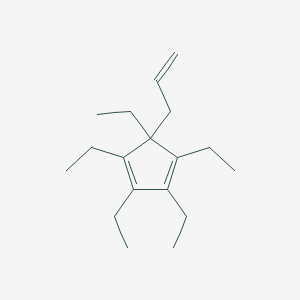

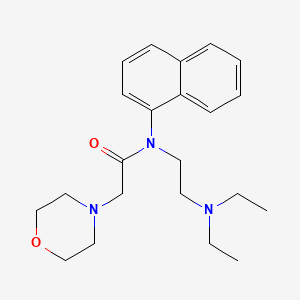
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione](/img/structure/B14473169.png)
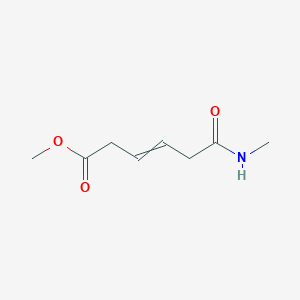
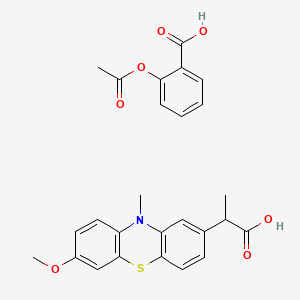
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)
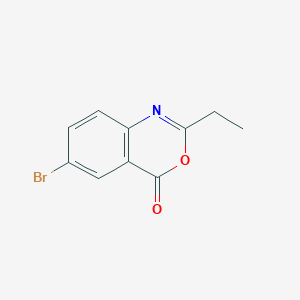
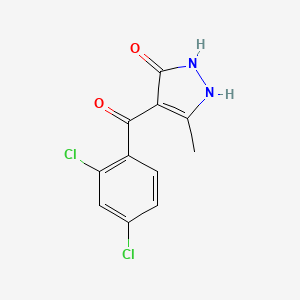
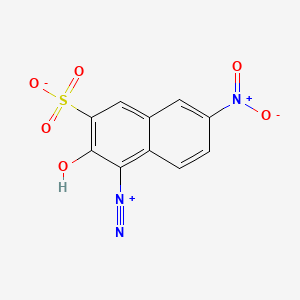
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
